S,N,N'-Trimethylisothiouronium-d9 Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,N,N’-Trimethylisothiouronium-d9 Iodide: is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of S,N,N’-Trimethylisothiouronium Iodide, where the hydrogen atoms are replaced with deuterium (d9). This compound is primarily utilized in metabolic research, environmental studies, and organic chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,N,N’-Trimethylisothiouronium-d9 Iodide involves the reaction of deuterated methyl iodide with thiourea. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process can be summarized as follows:
Reactants: Deuterated methyl iodide (CD3I) and thiourea (CS(NH2)2).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions.
Procedure: The reactants are mixed in a suitable solvent, such as acetonitrile or ethanol, and heated to a specific temperature to facilitate the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of S,N,N’-Trimethylisothiouronium-d9 Iodide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of deuterated methyl iodide and thiourea.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to maximize yield and purity.
Purification: Advanced purification techniques, including distillation and crystallization, to obtain high-purity S,N,N’-Trimethylisothiouronium-d9 Iodide.
Chemical Reactions Analysis
Types of Reactions: S,N,N’-Trimethylisothiouronium-d9 Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiourea derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds.
Scientific Research Applications
Chemistry: S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: In biological research, it is used to trace metabolic pathways and understand the role of sulfur-containing compounds in cellular processes.
Medicine: The compound is employed in medical research to develop diagnostic tools and therapeutic agents, particularly in the study of sulfur metabolism and related disorders.
Industry: In the industrial sector, S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a reference standard for quality control and analytical testing of sulfur-containing compounds.
Mechanism of Action
The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on target molecules. This methylation process can alter the chemical properties and biological activity of the target molecules, leading to various effects.
Comparison with Similar Compounds
S,N,N’-Trimethylisothiouronium Iodide: The non-deuterated version of the compound.
N,N,S-Trimethylthiopseudourea-d9 Hydriodide: Another deuterated analog with similar properties.
2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide: A related compound with slight structural differences.
Uniqueness: S,N,N’-Trimethylisothiouronium-d9 Iodide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in NMR spectroscopy and other analytical techniques.
Properties
CAS No. |
1331643-02-7 |
---|---|
Molecular Formula |
C4H11IN2S |
Molecular Weight |
255.165 |
IUPAC Name |
trideuteriomethyl N,N/'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3; |
InChI Key |
VAKZYIIFXHRFIA-KYRNGWDOSA-N |
SMILES |
CNC(=NC)SC.I |
Synonyms |
N,N,S-Trimethylthiopseudourea-d9 Hydriodide; 2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide; N,N-Dimethyl-carbamimidothioic Acid-d9 Methyl Ester Monohydriodide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.